4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

Catalog No.
S2657140
CAS No.
1396779-67-1
M.F
C6H3BrF2O2S
M. Wt
257.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

CAS Number

1396779-67-1

Product Name

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

IUPAC Name

4-bromo-2-fluorobenzenesulfonyl fluoride

Molecular Formula

C6H3BrF2O2S

Molecular Weight

257.05

InChI

InChI=1S/C6H3BrF2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H

InChI Key

ZZZTWJUPHPODPU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)F

Solubility

not available

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is an organic compound characterized by a benzene ring substituted with bromine and fluorine atoms, along with a sulfonyl fluoride functional group. Its molecular formula is C6H3BrF2O2S\text{C}_6\text{H}_3\text{BrF}_2\text{O}_2\text{S} and it has a molecular weight of 257.05 g/mol . The presence of both halogen and sulfonyl functionalities enhances its reactivity and specificity in various

, primarily involving nucleophilic substitutions due to the electrophilic nature of the sulfonyl fluoride group. Common reactions include:

  • Nucleophilic Substitution: The sulfonyl fluoride can react with nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Electrophilic Aromatic Substitution: The bromine and fluorine substituents can facilitate further substitution reactions on the benzene ring.
  • Suzuki-Miyaura Coupling Reaction: This compound is utilized in carbon-carbon bond formation, which is essential for synthesizing complex organic molecules.

The biological activity of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is primarily linked to its potential as an enzyme inhibitor. The sulfonyl fluoride group can interact with active sites on enzymes, potentially modifying their function. This interaction makes it a candidate for research in drug development, particularly in targeting specific biochemical pathways .

The synthesis of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can be achieved through several methods:

  • From Sulfonyl Chloride: One common route involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with a fluoride source under controlled conditions.
  • Direct Halogenation: Another method includes the halogenation of benzene derivatives followed by sulfonylation to introduce the sulfonyl fluoride group .

These methods allow for the efficient production of this compound, which can be further modified for various applications.

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride has diverse applications across several fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in organic chemistry.
  • Biological Research: The compound is explored for its ability to modify proteins and nucleic acids through click chemistry approaches.
  • Pharmaceutical Development: Due to its reactive nature, it is investigated as a precursor for developing new therapeutic agents .

Research indicates that 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can interact with various biomolecules. Its sulfonyl fluoride motif allows it to act as a connector for assembling sulfur(VI) fluoride-linked small molecules with proteins or nucleic acids. This capability enhances its utility in biochemical assays and drug discovery processes.

Several compounds share structural similarities with 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluoro-5-methylbenzenesulfonamideC7H6BrF2N\text{C}_7\text{H}_6\text{BrF}_2\text{N}Contains an amine instead of a fluoride, influencing its biological activity as an antibiotic.
4-Bromo-5-fluoro-2-methylbenzenesulfonyl chlorideC7H6BrClF\text{C}_7\text{H}_6\text{BrClF}Has a chloride instead of a fluoride, affecting reactivity and stability.
4-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl fluorideC7H6ClF2O2S\text{C}_7\text{H}_6\text{ClF}_2\text{O}_2\text{S}Chlorine substitution alters electronic properties and reactivity compared to bromine.

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride stands out due to its specific combination of bromine and fluorine substituents along with a sulfonyl fluoride group, which imparts distinct chemical properties that enhance its reactivity in nucleophilic substitution reactions while also providing potential biological activity as an enzyme inhibitor.

XLogP3

2.5

Dates

Modify: 2023-08-16

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